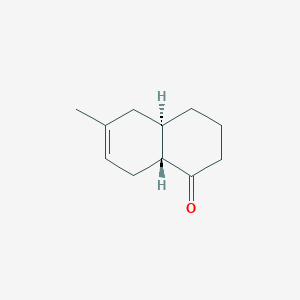
Methyl (3,5-dibromo-4-methoxyphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3,5-dibromo-4-methoxyphenyl)carbamate is an organic compound characterized by the presence of bromine, methoxy, and carbamate functional groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3,5-dibromo-4-methoxyphenyl)carbamate typically involves the bromination of a methoxy-substituted phenyl carbamate. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions: Methyl (3,5-dibromo-4-methoxyphenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Products with nucleophiles replacing the bromine atoms.
Oxidation: Hydroxyl-substituted derivatives.
Reduction: Amine-substituted derivatives.
科学的研究の応用
Methyl (3,5-dibromo-4-methoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl (3,5-dibromo-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The bromine atoms and carbamate group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic sites on proteins or DNA.
Similar Compounds:
Methyl 3,5-dibromo-4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a methoxy group.
3,5-Dibromo-4-methoxyphenylamine: Similar structure but with an amine group instead of a carbamate group.
Uniqueness: this compound is unique due to the presence of both bromine atoms and a carbamate group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
特性
| 84970-84-3 | |
分子式 |
C9H9Br2NO3 |
分子量 |
338.98 g/mol |
IUPAC名 |
methyl N-(3,5-dibromo-4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C9H9Br2NO3/c1-14-8-6(10)3-5(4-7(8)11)12-9(13)15-2/h3-4H,1-2H3,(H,12,13) |
InChIキー |
IKLRGSPNRUDPHH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1Br)NC(=O)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol](/img/structure/B14415906.png)
![6-[2-(Piperidin-1-yl)ethyl]-2H-1,3-benzodioxol-5-amine](/img/structure/B14415907.png)




![N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide](/img/structure/B14415957.png)

![{2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane](/img/structure/B14415974.png)
